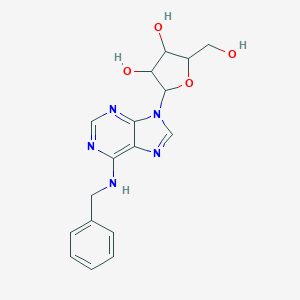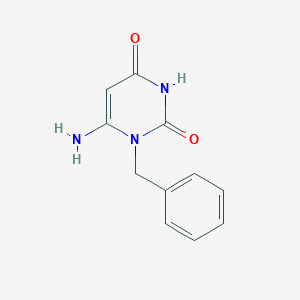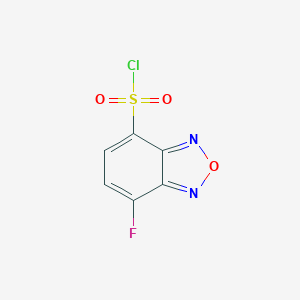
7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride
Vue d'ensemble
Description
7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride, also known as SBD-F, is a low molecular weight sensitive fluorescent probe . It reacts with sulfhydryl groups to produce highly fluorescent compounds . The rate of reaction of thiols with SBD-F gradually increases with increasing pH .
Synthesis Analysis
The synthesis of fluorophores containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system has been reported . In one study, a reagent 7-fluoro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide, DAABD-F, was synthesized .Molecular Structure Analysis
The molecular formula of SBD-F is C6H3FN2O4S . It has an excitation range between 380-385nm and an emission range between 510-515nm .Chemical Reactions Analysis
SBD-F has high reactivity to thiol compounds . It has been used to quantify the levels of homocysteine, cysteine, and cysteamine in human plasma .Physical And Chemical Properties Analysis
SBD-F is a solid compound . It has high solubility in DMF and DMSO, and moderate solubility in PBS (pH 7.2) . It has an excitation maximum at 380 nm and an emission maximum at 515 nm .Applications De Recherche Scientifique
Fluorescent Probes
7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride is used in the synthesis of fluorescent probes . These probes are powerful tools with vast potential for application in chemical biology . They are used in various research areas, such as studies of subcellular localization and mechanisms of action of bioactive compounds .
Drug Discovery
This compound plays a significant role in drug discovery . The specific characteristics of the main group of fluorophores, coupled with the development of new techniques, have boosted their investigation in various research areas .
Cell Imaging
7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride is used in cell imaging . The fluorescence emission of these molecules can be measured with great sensitivity, versatility, and quantitative capacity .
Environmental Analysis
This compound is also used in environmental analysis . The composition of the probe can be varied to control the excitation and emission of wavelengths, binding affinity to the molecular target, chemical reactivity, among others .
Amino Acid Investigation
A new highly fluorescent compound precursor was synthesized based on this study considering Hammett substituent constant as parameter, the 4-phenylaminosulfonyl-7-fluoro-2,1,3-benzoxadiazole (15), which could react with amines to produce the very intense chromophore 16 (Scheme 4), a useful tool to investigate amino acids .
Detection of Low Molecular Thiols
4-Fluoro-7-sulfamoylbenzofurazan is a fluorescent reagent, which directly links to the sulfur atom of thiols without a flexible alkyl chain. It is used to detect low molecular thiols using high performance liquid chromatography .
Fluorimetric Assay of Thiols
This compound is used as a reagent for the fluorimetric assay of thiols .
Optoelectronic Material
The 2,1,3-benzoxadiazole is an electron acceptor unit candidate for modern organic semiconductor synthesis due to its strong electron affinity of oxygen and good coplanarity . It is generally used as a fluorogenic reagent for the analysis of amino acids, protein labeling and structure determination of enzymes .
Mécanisme D'action
Target of Action
The primary target of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride, also known as SBD-F, is thiol groups . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in biological systems, participating in various biochemical reactions.
Mode of Action
SBD-F is a thiol-reactive fluorogenic probe . It interacts with its targets (thiols) by forming a covalent bond with the sulfur atom. This reaction results in the release of a fluorescent signal, which can be detected and quantified .
Pharmacokinetics
Its solubility in various solvents like dmf, dmso, and pbs (ph 72) suggests that it may have good bioavailability .
Result of Action
The interaction of SBD-F with thiols results in the emission of a fluorescent signal . This property has been utilized to quantify the levels of thiol-containing compounds such as homocysteine, cysteine, and cysteamine in human plasma .
Action Environment
It’s worth noting that the compound is stable for at least 4 years when stored at -20°c .
Safety and Hazards
The safety data sheet for a similar compound, 2,1,3-Benzoxadiazole-4-sulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Orientations Futures
Since the successful selection of a fluorogenic derivatization reagent for proteomics studies, a further reactive reagent has been required to obtain more species of proteins . This suggests that there is potential for further structural optimization of SBD-F for improved metabolic stability in vivo .
Propriétés
IUPAC Name |
7-fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2O3S/c7-14(11,12)4-2-1-3(8)5-6(4)10-13-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAADSMIEGGGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400849 | |
| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
CAS RN |
91366-64-2 | |
| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


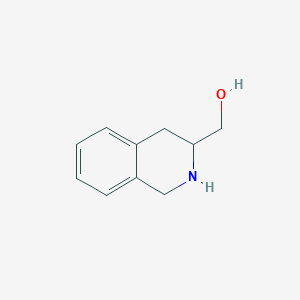


![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)
![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)
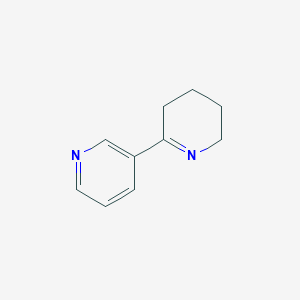
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)

